molecular formula C10H11NO3 B2763687 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2384965-55-1

1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2763687
CAS No.: 2384965-55-1
M. Wt: 193.202
InChI Key: WAUHHOFKXOWWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[2.1.1]hexane core substituted with a 1,3-oxazol-2-yl heterocycle at position 1 and a carboxylic acid group at position 3. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its structural rigidity and functional versatility . The oxazole ring contributes to hydrogen bonding and dipole interactions, while the bicyclohexane scaffold enhances metabolic stability compared to flexible linear analogs. Commercial availability is confirmed through suppliers like Enamine Ltd and KOLAB, with product codes such as EN300-26865936 and EN300-1663343 .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8(13)7-6-1-2-10(7,5-6)9-11-3-4-14-9/h3-4,6-7H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUHHOFKXOWWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid 1,3-Oxazol-2-yl C₁₀H₁₁NO₃ 193.20 Electronegative oxazole enhances polarity; rigid core improves stability.
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid 1,3-Thiazol-5-yl C₁₀H₁₁NO₂S 209.26 Thiazole’s sulfur enables π-π stacking and metal coordination.
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride Piperidin-4-yl C₁₂H₂₀ClNO₂ 245.70 Basic piperidine improves solubility; hydrochloride salt enhances bioavailability.
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride Pyridin-2-yl C₁₂H₁₄ClNO₂ 247.70 Pyridine’s aromaticity supports hydrophobic interactions; protonatable nitrogen.

Commercial Availability and Pricing

  • Target Compound : Priced at ~$1,372,800 KRW (≈$1,000 USD) for 0.05 g (95% purity) .
  • Thiazol-5-yl Analog: No direct pricing data, but structurally similar compounds (e.g., pyridinyl derivatives) range from $500–$5,000/g depending on purity and supplier .
  • Piperidinyl Derivative : Sold as a hydrochloride salt at €1,956.00/50 mg (Biosynth) .

Biological Activity

1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic structure provides rigidity, which can enhance the binding affinity to biological targets. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • CAS Number : 2384965-55-1

Biological Activity Overview

Research indicates that compounds with bicyclo[2.1.1]hexane frameworks can serve as bioisosteres for various pharmacophores, potentially improving solubility and metabolic stability while maintaining or enhancing biological activity. The incorporation of the oxazole moiety further influences its biological profile, particularly in terms of interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The oxazole ring can participate in hydrogen bonding and π-stacking interactions with active sites of enzymes.
  • Modulate Receptor Activity : Its rigid bicyclic structure may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

Antifungal Activity

A study involving the antifungal properties of bicyclo[2.1.1]hexanes demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains, suggesting potential applications in agrochemicals and pharmaceuticals.

CompoundAntifungal Activity (MIC)Reference
Boscalid11 μM
Bixafen30 μM
Fluxapyroxad25 μM
This compoundTBDThis study

Lipophilicity and Solubility

The lipophilicity of this compound is crucial for its bioavailability. Replacement of ortho-substituted benzene rings with bicyclo[2.1.1]hexane has shown varied effects on solubility:

Compoundc log P Changelog D ChangeReference
Conivaptan-0.7 to -1.2Minimal effect
Lomitapide-0.7 to -0.9Significant decrease
Boscalid+0.3Slight increase

Case Study 1: Synthesis and Characterization

A recent study synthesized various derivatives of bicyclo[2.1.1]hexanes including this compound using modular approaches that allow for diverse functionalization strategies to enhance biological properties .

Case Study 2: Metabolic Stability

Research on metabolic stability indicated that the incorporation of the bicyclo[2.1.1]hexane framework increased metabolic stability in certain compounds while decreasing it in others, highlighting the need for careful consideration during drug design .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid be optimized for higher yield and purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) during the cyclization step, which is critical for forming the bicyclic framework. Use strong bases or acids to facilitate ring closure, as seen in analogous bicyclic syntheses . Asymmetric synthesis routes, such as amino acid-derived precursors (e.g., glutamic acid), can improve stereochemical control. Purification via recrystallization or flash chromatography is recommended to isolate the product from byproducts .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the bicyclic structure and substituent positions, referencing coupling constants and splitting patterns observed in similar compounds (e.g., δ 1.25–4.15 ppm for ester and ether protons) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity .

Q. How can researchers assess the compound's interactions with biological macromolecules in preliminary studies?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proteins (e.g., enzymes or receptors). Molecular docking simulations based on the compound’s stereochemistry can predict binding modes. Fluorescence quenching assays may also elucidate interactions with nucleic acids .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for stereoisomers of this bicyclic compound?

  • Methodology : Utilize chiral stationary phases in HPLC (e.g., cellulose- or amylose-based columns) for high-resolution separation. Alternatively, employ diastereomeric salt formation using resolving agents like tartaric acid derivatives. Dynamic kinetic resolution during synthesis, leveraging asymmetric catalysis, can minimize racemization .

Q. What strategies address contradictory data in binding studies between computational predictions and experimental results?

  • Methodology : Re-evaluate computational models using density functional theory (DFT) to refine electronic and steric parameters. Validate experimental conditions (e.g., buffer pH, ionic strength) that may alter binding kinetics. Cross-validate with orthogonal techniques like microscale thermophoresis (MST) or X-ray crystallography .

Q. How can researchers resolve unexpected reactivity of the oxazole moiety under specific reaction conditions?

  • Methodology : Perform mechanistic studies using deuterium labeling or trapping experiments to identify reactive intermediates (e.g., radicals or carbenes). Adjust solvent systems (e.g., switch from polar aprotic to non-polar solvents) to stabilize the oxazole ring. Monitor reactions in real-time via in-situ IR or Raman spectroscopy .

Q. What approaches mitigate discrepancies in pharmacological activity across in vitro and in vivo models?

  • Methodology : Investigate metabolic stability using liver microsome assays to identify degradation pathways. Modify the carboxylic acid group via prodrug strategies (e.g., esterification) to enhance bioavailability. Use transgenic animal models to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.